(1R,2R)-2-cyclobutoxycyclopentan-1-ol
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Overview
Description
(1R,2R)-2-cyclobutoxycyclopentan-1-ol is a chiral organic compound characterized by its unique cyclobutoxy and cyclopentan-1-ol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-cyclobutoxycyclopentan-1-ol typically involves the reaction of cyclopentanol with cyclobutyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The resulting compound is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-cyclobutoxycyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding cyclopentanol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyclobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-2-cyclobutoxycyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-cyclobutoxycyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, the hydroxyl group can form hydrogen bonds with active site residues, while the cyclobutoxy group can interact with hydrophobic pockets, stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-cyclobutylcyclopentan-1-ol: Similar structure but lacks the oxygen atom in the cyclobutoxy group.
(1R,2R)-2-cyclopropoxycyclopentan-1-ol: Contains a cyclopropoxy group instead of a cyclobutoxy group.
(1R,2R)-2-cyclohexyloxycyclopentan-1-ol: Contains a cyclohexyloxy group instead of a cyclobutoxy group.
Uniqueness
(1R,2R)-2-cyclobutoxycyclopentan-1-ol is unique due to its specific combination of cyclobutoxy and cyclopentan-1-ol functional groups, which confer distinct chemical properties and reactivity. Its chiral nature also makes it valuable in asymmetric synthesis and catalysis.
Properties
IUPAC Name |
(1R,2R)-2-cyclobutyloxycyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-5-2-6-9(8)11-7-3-1-4-7/h7-10H,1-6H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRUBSLHLYGGQ-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2CCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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